3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid
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Overview
Description
3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid is a complex organic compound with the molecular formula C17H16F3NO4S This compound is characterized by the presence of a trifluoromethyl group, a sulfonamide group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with propanoic acid: The final step involves coupling the intermediate with propanoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may require strong bases or nucleophiles, such as sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: While not widely used industrially, it may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid is not fully understood. its sulfonamide group suggests it may act as an enzyme inhibitor by mimicking the structure of natural substrates. The trifluoromethyl group can enhance binding affinity to target proteins, potentially affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Known for its use as an antidepressant, fluoxetine contains a trifluoromethyl group and a similar aromatic structure.
Sulfonamide antibiotics: These compounds share the sulfonamide group and are widely used in medicine.
Uniqueness
3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group provides potential for enzyme inhibition.
Properties
IUPAC Name |
3-(4-methyl-N-[3-(trifluoromethyl)phenyl]sulfonylanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c1-12-5-7-14(8-6-12)21(10-9-16(22)23)26(24,25)15-4-2-3-13(11-15)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDLZZKKFXTBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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